

# Technical Guide: CAS 679806-84-9 Synthesis and Applications[1]

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## Compound of Interest

**Compound Name:** 4-(Pyrimidin-2-yl)benzoyl chloride  
hydrochloride

**Cat. No.:** B12955842

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## Executive Summary

CAS 679806-84-9, chemically identified as 4-(Pyrimidin-2-yl)benzoyl chloride, is a specialized heterocyclic building block critical to the development of high-affinity receptor antagonists and epigenetic modulators. Unlike generic acyl chlorides, this compound serves as a privileged scaffold in medicinal chemistry, specifically for introducing the 4-(pyrimidin-2-yl)phenyl moiety—a pharmacophore known to enhance metabolic stability and  $\pi$ -stacking interactions in protein binding pockets.

Its primary industrial utility lies in the synthesis of Neurokinin-3 (NK-3) receptor antagonists, a therapeutic class recently validated for the treatment of vasomotor symptoms (VMS) and sex hormone-dependent disorders. Emerging research also implicates this scaffold in the design of KDM1A (LSD1) inhibitors for acute myelogenous leukemia (AML).

## Part 1: Chemical Identity & Physicochemical Properties

This compound is a moisture-sensitive acyl chloride. Its handling requires strict anhydrous conditions to prevent hydrolysis back to the parent acid.

Table 1: Physicochemical Specifications

Property	Data
Chemical Name	4-(Pyrimidin-2-yl)benzoyl chloride
Synonyms	4-(2-Pyrimidinyl)benzoyl chloride; 4-(2-Pyrimidinyl)benzoic acid chloride
CAS Number	679806-84-9
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>2</sub> O
Molecular Weight	218.64 g/mol
Physical State	Off-white to pale yellow solid (Crystalline powder)
Melting Point	160–165 °C (decomposition prone)
Solubility	Soluble in DCM, THF, DMF; Reacts violently with water/alcohols
Reactivity	High electrophilicity at carbonyl carbon; susceptible to nucleophilic attack

## Part 2: Synthetic Pathways & Methodology

The synthesis of CAS 679806-84-9 is typically a multi-step convergent process. The challenge lies not in the final chlorination, but in the efficient construction of the biaryl core.

### Retrosynthetic Analysis

The biaryl bond is most reliably formed via Suzuki-Miyaura cross-coupling, connecting the pyrimidine ring to the benzene scaffold. The resulting carboxylic acid intermediate is then activated to the acid chloride.

### Detailed Synthetic Protocol

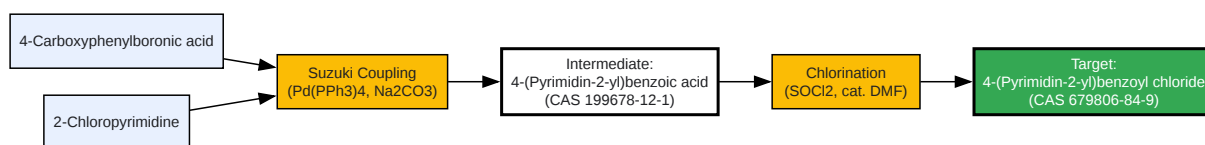
### Step 1: Suzuki Coupling (Biaryl Formation)

- Reagents: 4-Carboxyphenylboronic acid (1.0 eq), 2-Chloropyrimidine (1.1 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq), Na<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1).
- Conditions: Reflux at 100°C for 12–16 hours under N<sub>2</sub> atmosphere.
- Workup: Acidify aqueous layer to precipitate 4-(pyrimidin-2-yl)benzoic acid (CAS 199678-12-1). Yields typically >85%.[\[1\]](#)[\[2\]](#)

### Step 2: Acid Chloride Activation (Synthesis of CAS 679806-84-9)

- Reagents: 4-(Pyrimidin-2-yl)benzoic acid (1.0 eq), Thionyl Chloride (SOCl<sub>2</sub>) (5.0 eq), DMF (catalytic, 2-3 drops).
- Solvent: Neat SOCl<sub>2</sub> or anhydrous Toluene.
- Protocol:
  - Suspend the dried acid intermediate in anhydrous toluene.
  - Add thionyl chloride dropwise under inert atmosphere (Argon).
  - Add catalytic DMF to form the Vilsmeier-Haack intermediate, accelerating the reaction.
  - Reflux at 80°C for 3–4 hours until gas evolution (HCl/SO<sub>2</sub>) ceases.
  - Purification: Remove excess SOCl<sub>2</sub>/solvent via vacuum distillation. The residue is recrystallized from dry hexane/DCM to yield the moisture-sensitive acyl chloride.

## Visualization of Synthetic Logic



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Figure 1: Convergent synthesis route for CAS 679806-84-9 via Palladium-catalyzed cross-coupling and acid activation.

## Part 3: Applications in Drug Development

### Neurokinin-3 (NK-3) Receptor Antagonists

The primary application of CAS 679806-84-9 is as a key intermediate for NK-3 receptor antagonists. The Neurokinin B (NKB) / NK-3 receptor signaling pathway is a central regulator of the GnRH pulse generator in the hypothalamus.

- Mechanism: Antagonists synthesized using this chloride block the binding of Neurokinin B to the NK-3 receptor (TACR3).
- Therapeutic Impact: This blockade reduces the frequency of Luteinizing Hormone (LH) pulses, treating conditions like Polycystic Ovary Syndrome (PCOS), Endometriosis, and Menopausal Vasomotor Symptoms (Hot Flashes).
- Structural Role: The 4-(pyrimidin-2-yl)benzamide moiety serves as a rigid linker that positions the pharmacophore within the receptor's orthosteric site, often improving selectivity over NK-1 and NK-2 receptors.

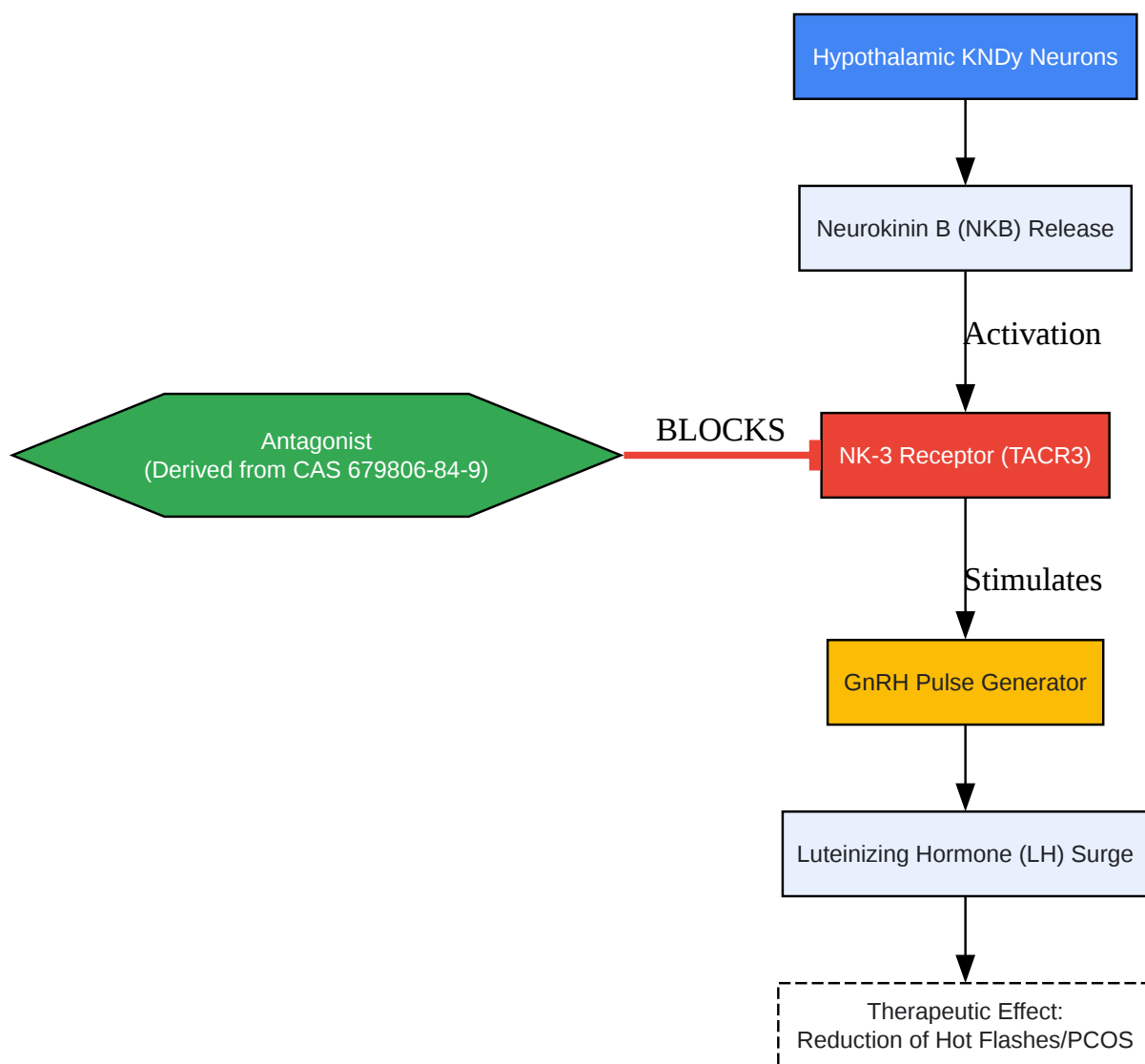
### Epigenetic Modulation (KDM1A Inhibitors)

Recent patent literature identifies this scaffold in the synthesis of inhibitors for Lysine-specific demethylase 1A (KDM1A/LSD1).

- Indication: Acute Myelogenous Leukemia (AML).

- Function: Inhibition of LSD1 induces differentiation of blast cells in AML, preventing tumor progression.

## Mechanism of Action Diagram



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Figure 2: Therapeutic intervention point of NK-3 antagonists derived from the 4-(pyrimidin-2-yl)benzoyl scaffold.[3][1]

## Part 4: Safety & Handling Protocols

#### Hazard Classification:

- Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
- Moisture Sensitivity: Reacts with water to release HCl gas and the parent acid.

#### Standard Operating Procedure (SOP):

- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Keep container tightly closed to prevent hydrolysis.
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.
- Quenching: In case of spill, neutralize with sodium bicarbonate solution carefully (exothermic reaction). Do not add water directly to the bulk solid.

## References

- Ogeda SA. (2014). NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders. US Patent 8,871,761 B2. [Link](#)
- MolAid Chemical Database. (2024). 4-Pyrimidin-2-ylbenzoyl chloride Entry & Applications in KDM1A Inhibition. [Link](#)
- Hoveyda, H. R., et al. (2013). Optimization of novel NK3 receptor antagonists for the treatment of sex hormone-dependent disorders. *Journal of Medicinal Chemistry*.

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- To cite this document: BenchChem. [Technical Guide: CAS 679806-84-9 Synthesis and Applications[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12955842/docs#technical-guide-cas-679806-84-9-synthesis-and-applications-1>]

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